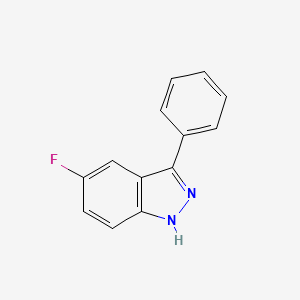

5-Fluoro-3-Phenyl-1H-Indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-3-Phenyl-1H-Indazole is a useful research compound. Its molecular formula is C13H9FN2 and its molecular weight is 212.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

5-Fluoro-3-phenyl-1H-indazole and its derivatives have been extensively studied for their antitumor properties. Research has shown that indazole derivatives can inhibit the growth of various cancer cell lines, including lung, prostate, and liver cancers.

Case Study: Antiproliferative Activity Analysis

A study evaluated a series of indazole derivatives against human cancer cell lines using the methyl thiazolyl tetrazolium (MTT) assay. Among these, certain compounds exhibited significant inhibitory effects with IC50 values comparable to established chemotherapeutics like 5-fluorouracil. Specifically, one derivative demonstrated an IC50 value of 5.15 µM against K562 leukemia cells, indicating its potential as a lead compound for further development in cancer therapy .

| Cell Line | Compound | IC50 (µM) | Comparison |

|---|---|---|---|

| K562 | 6o | 5.15 | Similar to 5-FU |

| Hep-G2 | Various | Up to 10 | Superior to control |

Inhibition of Tyrosine Kinases

The compound has also been identified as a promising inhibitor of tyrosine kinases, which play a critical role in the signaling pathways that regulate cell growth and survival.

Case Study: TTK Inhibitors

Research has focused on the synthesis of 3-(4-(heterocyclyl)phenyl)-1H-indazole derivatives as inhibitors of tyrosine threonine kinases (TTK). One notable compound demonstrated potent inhibitory activity with IC50 values in the nanomolar range, effectively suppressing tumor growth in xenograft models . This highlights the potential of this compound derivatives as targeted cancer therapies.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Indazole derivatives have been explored for their ability to inhibit fibroblast growth factor receptors, which are implicated in various cancers.

Case Study: FGFR Inhibition

A novel series of indazole-based compounds was synthesized and evaluated for FGFR inhibition. One compound showed IC50 values as low as 0.8 µM against FGFR1, demonstrating high selectivity and efficacy in preclinical models . This suggests that this compound could be a valuable scaffold for developing FGFR inhibitors.

Antimycobacterial Activity

Beyond oncology, there is emerging interest in the antimycobacterial properties of indazole derivatives. These compounds may offer new avenues for treating tuberculosis.

Case Study: Mycobacterium tuberculosis Inhibition

A study synthesized various indole derivatives, including those related to indazoles, and assessed their activity against Mycobacterium tuberculosis. Certain compounds displayed significant bactericidal activity without cross-resistance to first-line drugs, indicating their potential as novel anti-tuberculosis agents . While not directly studying this compound, these findings suggest a broader applicability of indazole structures in infectious disease treatment.

Propiedades

Número CAS |

57614-63-8 |

|---|---|

Fórmula molecular |

C13H9FN2 |

Peso molecular |

212.22 g/mol |

Nombre IUPAC |

5-fluoro-3-phenyl-1H-indazole |

InChI |

InChI=1S/C13H9FN2/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

Clave InChI |

FCEFAKZVWVLBQZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.